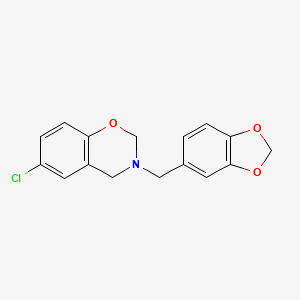methanone](/img/structure/B11503406.png)
[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine typically involves multiple steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a series of reactions starting from readily available precursors. For instance, a common method involves the condensation of 4,6-dimethyl-2-chloropyridine with 4-fluorophenol under basic conditions to form 5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions. This step often involves the use of reagents such as acyl chlorides or anhydrides.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where morpholine is introduced to the carbonyl group of the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: Shares structural similarities and is also investigated for its bioactive properties.
5-Chloro-2-(4-chlorophenoxy)phenol: Another compound with a similar phenoxy group, used in different applications.
Uniqueness
4-[5-Chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridine-3-carbonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyridine core make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18ClFN2O3 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
[5-chloro-2-(4-fluorophenoxy)-4,6-dimethylpyridin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H18ClFN2O3/c1-11-15(18(23)22-7-9-24-10-8-22)17(21-12(2)16(11)19)25-14-5-3-13(20)4-6-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
GGFSGDAQVPJXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-hydroxy-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11503325.png)

![1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B11503337.png)
![Methyl 3,3,3-trifluoro-2-methoxy-2-[(3-methylpyridin-2-yl)amino]propanoate](/img/structure/B11503347.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11503350.png)
![N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pyridine-3-carboxamide](/img/structure/B11503353.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B11503360.png)

![1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11503379.png)
methanone](/img/structure/B11503387.png)
![ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11503396.png)
![4-(4-chlorophenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11503397.png)
![4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile](/img/structure/B11503408.png)
![2-(1-adamantyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B11503413.png)
